molecular formula C19H29NO2S B14277782 S-Pyridin-2-yl 14-oxotetradecanethioate CAS No. 138117-15-4

S-Pyridin-2-yl 14-oxotetradecanethioate

Cat. No.: B14277782
CAS No.: 138117-15-4
M. Wt: 335.5 g/mol
InChI Key: RSYUSBHYGSDGEJ-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl 14-oxotetradecanethioate: is a synthetic organic compound characterized by the presence of a pyridine ring attached to a long aliphatic chain with a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 14-oxotetradecanethioate typically involves the following steps:

  • Formation of the Thioester Linkage: : The initial step involves the reaction of pyridine-2-thiol with a 14-carbon aliphatic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Pyridine-2-thiol+14-carbon aliphatic acid chlorideS-Pyridin-2-yl 14-oxotetradecanethioate+HCl\text{Pyridine-2-thiol} + \text{14-carbon aliphatic acid chloride} \rightarrow \text{this compound} + \text{HCl} Pyridine-2-thiol+14-carbon aliphatic acid chloride→S-Pyridin-2-yl 14-oxotetradecanethioate+HCl

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : S-Pyridin-2-yl 14-oxotetradecanethioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form thiols or other reduced sulfur-containing species.

  • Substitution: : The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Thioesters: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, S-Pyridin-2-yl 14-oxotetradecanethioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thioester group is known to participate in biochemical processes, making it a candidate for enzyme inhibition studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 14-oxotetradecanethioate involves its interaction with molecular targets through the thioester group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring may also participate in coordination with metal ions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    S-Pyridin-2-yl 14-oxotetradecanoate: Similar structure but with an ester instead of a thioester group.

    S-Pyridin-2-yl 14-oxotetradecanamide: Contains an amide group instead of a thioester.

    S-Pyridin-2-yl 14-oxotetradecanol: Features a hydroxyl group in place of the thioester.

Uniqueness

S-Pyridin-2-yl 14-oxotetradecanethioate is unique due to the presence of the thioester group, which imparts distinct reactivity compared to its ester, amide, and alcohol analogs. This reactivity is particularly useful in synthetic chemistry and biochemical applications where thioesters play a crucial role.

Properties

CAS No.

138117-15-4

Molecular Formula

C19H29NO2S

Molecular Weight

335.5 g/mol

IUPAC Name

S-pyridin-2-yl 14-oxotetradecanethioate

InChI

InChI=1S/C19H29NO2S/c21-17-13-9-7-5-3-1-2-4-6-8-10-15-19(22)23-18-14-11-12-16-20-18/h11-12,14,16-17H,1-10,13,15H2

InChI Key

RSYUSBHYGSDGEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCC=O

Origin of Product

United States

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